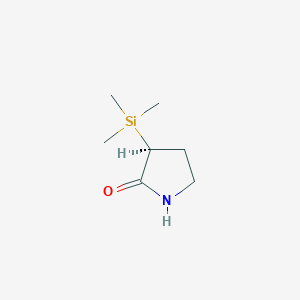

(S)-3-(trimethylsilyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-trimethylsilylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-10(2,3)6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAPFOGCIHDXQL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[C@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrrolidinone Scaffolds in Asymmetric Synthesis and Chiral Molecule Design

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged structural motif in the design and synthesis of chiral molecules. Its significance stems from its widespread presence in a vast array of biologically active natural products and pharmaceutical agents. nih.govresearchgate.net The saturated, sp3-rich nature of the pyrrolidine (B122466) scaffold allows for a well-defined three-dimensional arrangement of substituents, which is critical for precise molecular recognition and interaction with biological targets like enzymes and receptors. nih.govnih.gov

Key aspects of the pyrrolidinone scaffold's importance include:

Foundation in Organocatalysis: The pyrrolidine scaffold is the core of the amino acid proline, a cornerstone of asymmetric organocatalysis. mdpi.comunibo.it Proline and its derivatives are highly effective catalysts for a multitude of stereoselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions, by activating substrates through the formation of chiral enamines or iminium ions. mdpi.com

Versatile Chiral Building Blocks: Enantiomerically pure pyrrolidinones serve as invaluable starting materials for the synthesis of more complex molecules. mdpi.comnih.gov The inherent chirality of the scaffold can be used to direct the stereochemical outcome of subsequent reactions, making it a powerful tool for controlling the architecture of the final product.

Prevalence in Bioactive Molecules: The pyrrolidine ring is a common feature in numerous FDA-approved drugs and natural products, highlighting its biocompatibility and favorable pharmacokinetic properties. whiterose.ac.ukacs.orgnih.gov Its structural rigidity and the stereochemical information embedded within it contribute significantly to the biological activity of these compounds. nih.gov

The table below illustrates the prevalence of the pyrrolidine scaffold in various biologically active compounds.

| Compound Class | Example | Significance |

| Pharmaceuticals | Aticaprant | A κ-opioid receptor antagonist containing a chiral pyrrolidine core. rsc.org |

| Indapamide | A diuretic medication whose synthesis can involve chiral indoline (B122111) (a related N-heterocycle) intermediates. acs.org | |

| Natural Products | (R)-Irnidine | A pyrrolidine alkaloid with demonstrated DNA binding and antibacterial properties. whiterose.ac.uk |

| Organocatalysts | Proline | A foundational organocatalyst for numerous asymmetric transformations. unibo.it |

Strategic Integration of Organosilicon Moieties for Stereocontrol and Reactivity Modulation

Organosilicon compounds have become indispensable tools in organic synthesis, offering unique modes of reactivity and control that are not accessible with traditional carbon-based reagents. acs.orgnih.gov The strategic placement of silicon-containing groups, such as the trimethylsilyl (B98337) (TMS) moiety, within a molecule can profoundly influence its reactivity and provide powerful handles for stereocontrol. iupac.orgrsc.org This influence is rooted in the fundamental electronic and steric properties of silicon. soci.org

The utility of organosilicon moieties is based on several key principles:

Steric Influence: The trimethylsilyl group is sterically bulky. This size can be exploited to block one face of a molecule, thereby directing the approach of incoming reagents to the less sterically hindered face. This principle is a cornerstone of diastereoselective reactions on cyclic and acyclic systems. iupac.org

Electronic Effects: Silicon is more electropositive than carbon, leading to polarization of the Si-C bond. soci.org This property allows silicon to stabilize an adjacent carbocation, a phenomenon known as the β-silicon effect, which is highly effective in controlling the regiochemistry and stereochemistry of elimination and rearrangement reactions. Conversely, silicon can also stabilize α-carbanions. soci.org

Unique Bond Reactivity: The silicon-carbon bond is relatively stable under many reaction conditions but can be selectively cleaved with high fidelity using specific reagents, most notably fluoride (B91410) ions or strong acids. wikipedia.orgacs.org This unique reactivity allows silyl (B83357) groups to be used as "traceless" auxiliaries—groups that can direct a reaction and then be cleanly removed—or as masked functional groups.

The following table compares key properties of silicon and carbon that are relevant to their roles in modulating chemical reactions.

| Property | Carbon (C) | Silicon (Si) | Synthetic Implication for Silicon |

| Covalent Radius | ~77 pm | ~117 pm | The larger size of Si leads to greater steric hindrance and longer bond lengths (e.g., Si-C vs. C-C), influencing conformational preferences and steric shielding. soci.org |

| Electronegativity (Pauling) | ~2.55 | ~1.90 | The lower electronegativity of Si makes the Si-C bond polarized (Cδ-), enhancing the nucleophilicity of the carbon and allowing Si to stabilize adjacent positive charge (β-effect). soci.org |

| Bond Energy (Si-C vs. C-C) | ~346 kJ/mol | ~318 kJ/mol | The Si-C bond is weaker than the C-C bond, contributing to its unique reactivity and selective cleavage. wikipedia.org |

| Bond Energy (Si-O) | ~452 kJ/mol | N/A | The exceptionally strong Si-O bond is the thermodynamic driving force for many silicon-based reactions, such as the Peterson olefination and Fleming-Tamao oxidation. soci.org |

| Bond Energy (Si-F) | ~565 kJ/mol | N/A | The very high strength of the Si-F bond explains the efficacy of fluoride ions (e.g., from TBAF) for selective Si-C bond cleavage. soci.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for S 3 Trimethylsilyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of (S)-3-(trimethylsilyl)pyrrolidin-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Comprehensive 1D (¹H, ¹³C, ²⁹Si) NMR Analysis

1D NMR spectra offer fundamental information about the chemical environment of the hydrogen, carbon, and silicon nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, characteristic signals are expected for the trimethylsilyl (B98337) (TMS) group, the protons on the pyrrolidinone ring, and the amide proton (N-H). The TMS protons typically appear as a sharp singlet far upfield due to the electropositive nature of silicon. The ring protons (at C3, C4, and C5) will appear as multiplets, with their chemical shifts and coupling constants being indicative of their position relative to the carbonyl and silyl (B83357) groups. The amide proton usually appears as a broader signal at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl carbons of the TMS group, the three carbons of the pyrrolidinone ring (C2, C3, C4, C5), and the carbonyl carbon (C2), which is characteristically found at a significant downfield shift.

²⁹Si NMR: Silicon-29 NMR is a valuable tool for organosilicon compounds. Although ²⁹Si has a low natural abundance and sensitivity, it provides direct information about the chemical environment of the silicon atom. For this compound, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to three methyl groups and one alkyl carbon. The chemical shift range for silicon is wide, allowing for clear identification of the silyl environment. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| - | -Si(CH₃)₃ | ~0.1 | ~ -2.0 | Singlet |

| C2 | C=O | - | ~175-180 | - |

| C3 | -CH-Si- | ~2.0-2.5 | ~30-35 | Multiplet |

| C4 | -CH₂- | ~1.8-2.2 | ~25-30 | Multiplet |

| C5 | -CH₂-N- | ~3.2-3.6 | ~40-45 | Multiplet |

| - | N-H | ~7.0-8.0 | - | Broad Singlet |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds (²JHH, ³JHH). For this compound, COSY would show correlations between the C3-H, C4-H₂, and C5-H₂ protons, confirming the sequence of the pyrrolidinone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~0.1 ppm would correlate with the carbon signal at ~ -2.0 ppm, confirming the assignment of the TMS group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for connecting different spin systems. For example, correlations would be expected from the C5-H₂ protons to the carbonyl carbon (C2) and the C3 carbon, and from the C3-H proton to the TMS carbons and the C5 carbon, thus piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. This is particularly useful for confirming stereochemistry. In this compound, NOESY could show through-space correlations between the C3 proton and one of the C4 protons, helping to define the ring's conformation and the relative orientation of the silyl group.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. gelest.com The IR spectrum of this compound would be dominated by absorptions from the amide and trimethylsilyl groups. dtic.mil

Key expected absorption bands include:

N-H Stretch: A moderate to strong band around 3200-3300 cm⁻¹.

C-H Stretch: Bands just below 3000 cm⁻¹ for the alkyl C-H bonds.

C=O Stretch (Amide I): A very strong and sharp absorption band typically in the region of 1670-1700 cm⁻¹, characteristic of a five-membered lactam ring.

Si-CH₃ Bending: A strong, sharp band around 1250 cm⁻¹ is a hallmark of the Si-(CH₃)₃ group. gelest.com

Si-C Stretch: Weaker bands in the 840-860 cm⁻¹ region, also characteristic of the TMS group. gelest.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3300 | Medium-Strong |

| C-H (alkyl) | Stretching | 2850 - 2960 | Medium |

| C=O (lactam) | Stretching (Amide I) | 1670 - 1700 | Very Strong |

| Si-CH₃ | Symmetric Bending (Umbrella) | ~1250 | Strong, Sharp |

| Si-CH₃ | Rocking | ~840-860 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization. sci-hub.se For this compound (Molecular Formula: C₇H₁₅NOSi, Molecular Weight: 157.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 157.

The fragmentation of trimethylsilyl derivatives is well-documented. nih.govresearchgate.net Common fragmentation pathways would likely include:

Loss of a methyl group: A prominent peak at m/z 142 (M-15), corresponding to the loss of a methyl radical (•CH₃) from the TMS group, forming a stable silicon-centered cation.

The TMS cation: A characteristic and often base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.

Ring cleavage: Fragmentation of the pyrrolidinone ring can lead to various smaller ions, providing further structural information. For instance, cleavage adjacent to the carbonyl group is a common pathway for lactams.

Chiral Analytical Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

Since the target compound is the (S)-enantiomer, it is crucial to determine its enantiomeric purity (or enantiomeric excess, ee). Chiral chromatography is the standard method for this analysis. nih.govjiangnan.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC): This technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for separating a wide range of chiral compounds, including lactams. The two enantiomers would elute at different retention times, and the relative area of the peaks would be used to calculate the enantiomeric excess of the (S)-form.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful alternative. A capillary column coated with a chiral selector (often a cyclodextrin (B1172386) derivative) is used to achieve the separation of enantiomers.

The choice between HPLC and GC would depend on the compound's volatility and thermal stability. In either case, the method would need to be developed to ensure baseline resolution of the (R)- and (S)-enantiomers to allow for accurate quantification.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While NMR can determine relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.govwikipedia.org This technique provides an unambiguous 3D map of the electron density within a single crystal of the compound. nih.gov

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov The analysis yields precise information on:

Absolute Configuration: By using anomalous dispersion effects, the analysis can definitively confirm the (S) configuration at the C3 stereocenter.

Solid-State Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the crystalline state are determined. This includes the conformation of the five-membered ring (e.g., envelope or twist conformation).

Intermolecular Interactions: The technique reveals how the molecules pack in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (involving the N-H and C=O groups) and van der Waals interactions.

Although obtaining a suitable crystal can be challenging, the detailed structural information provided by X-ray crystallography is unparalleled.

Computational Chemistry and Theoretical Studies on S 3 Trimethylsilyl Pyrrolidin 2 One Systems

Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the energetics and pathways of organic reactions. It allows for the detailed exploration of potential energy surfaces, identifying key transition states and intermediates that govern the course of a chemical transformation.

DFT calculations are instrumental in locating and characterizing the structures of transition states and intermediates along a reaction coordinate. For reactions involving pyrrolidine (B122466) derivatives, such as [3+2] cycloadditions, DFT can elucidate the nature of the bonds being formed and broken in the transition state. For instance, in the cycloaddition of azomethine ylides to pyrrolidinone-based dipolarophiles, DFT calculations at levels like M06/6-311G(d,p) can determine the activation energies and geometries of the transition states, revealing whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.netnih.gov The asynchronous nature of bond formation in these transition states can also be quantified, providing a deeper understanding of the reaction dynamics. nih.gov

In the context of reactions involving silyl-substituted pyrrolidines, DFT has been used to study the thermal rearrangement of related silylenes, identifying various silicon-containing intermediates and calculating the activation energies for their interconversion. researchgate.net These studies highlight the ability of DFT to map out complex reaction networks and predict the feasibility of different pathways. While specific studies on (S)-3-(trimethylsilyl)pyrrolidin-2-one are not abundant, the principles from related systems suggest that DFT could be used to characterize, for example, the transition states for its enolization or its participation in aldol-type reactions.

A hypothetical reaction pathway for the functionalization of this compound could be modeled to identify the key energetic barriers, as illustrated in the generic energy profile below.

| Reaction Coordinate | Structure | Relative Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State 1 | TS1 | +15.2 |

| Intermediate 1 | INT1 | -5.8 |

| Transition State 2 | TS2 | +12.5 |

| Products | Final Products | -12.3 |

This table is illustrative and based on typical values for related organic reactions.

One of the most powerful applications of DFT is in explaining and predicting the stereochemical and regiochemical outcomes of reactions. For chiral molecules like this compound, understanding the factors that control diastereoselectivity is crucial.

In a study on the diastereoselective synthesis of silyl-substituted pyrrolidines, DFT calculations were employed to analyze the conformational preferences of the enamine intermediates formed from silyl-pyrrolidine catalysts. nih.govnih.gov The calculations, performed at the B3LYP/6-31g(d) level, revealed that the antiperiplanar (ap) conformation of the enamine is the most stable. nih.gov This preferred conformation exposes one face of the enamine to electrophilic attack, thus providing a clear rationale for the high diastereoselectivity observed in subsequent reactions like Michael additions. nih.govnih.gov The steric bulk of the trimethylsilyl (B98337) group plays a significant role in dictating this conformational preference, effectively shielding one face of the molecule.

Similarly, DFT studies on [3+2] cycloaddition reactions involving related pyrrolidinone systems have successfully rationalized the observed regioselectivity. mdpi.com By analyzing the energies of the different possible transition states leading to various regioisomers, it is possible to predict which pathway is kinetically favored. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO interactions) and local reactivity indices, such as Parr functions, can further support these predictions by identifying the most nucleophilic and electrophilic centers in the reacting molecules. nih.gov For this compound, DFT could predict whether an incoming electrophile would preferentially attack at the nitrogen, the oxygen, or the alpha-carbon, and from which face, based on the calculated energies of the corresponding transition states.

| Transition State | Approach Trajectory | Calculated ΔG‡ (kcal/mol) | Predicted Major Isomer |

| TS-Re-endo | Re-face, endo approach | 18.5 | |

| TS-Re-exo | Re-face, exo approach | 16.2 | ✓ |

| TS-Si-endo | Si-face, endo approach | 22.1 | |

| TS-Si-exo | Si-face, exo approach | 20.8 |

This interactive table illustrates how DFT calculations can be used to predict the major stereoisomer by comparing the activation free energies (ΔG‡) of different transition states. The lowest energy transition state corresponds to the kinetically favored product.

Studies on the Stability and Reactivity of Pyrrolidine-Derived Iminium Ions

Iminium ions are key reactive intermediates in many organic reactions, particularly in organocatalysis. Computational studies on the stability and reactivity of pyrrolidine-derived iminium ions provide crucial information for understanding and designing catalytic cycles. The tendency of carbonyl compounds to form iminium ions with pyrrolidine or its derivatives has been extensively examined computationally, primarily using DFT methods like M06-2X/6-311+G(d,p). nih.govacs.orgacs.org

These studies often involve calculating the energies of exchange reactions, which allows for the creation of a relative stability scale for various iminium ions. nih.govacs.org The calculations show that the stability of an iminium ion is significantly influenced by factors such as conjugation and the electronic nature of substituents on the pyrrolidine ring. nih.govacs.org For instance, increased conjugation in the iminium ion leads to greater stabilization. nih.govacs.org

While specific studies on the iminium ion derived from this compound are not prevalent, general trends can be inferred. A computational comparison of the stability of iminium ions derived from various pyrrolidine derivatives included "trimethylsilyl prolinate". researchgate.net In very polar solvents, the iminium ion from trimethylsilyl prolinate was predicted to be less stable than that from unsubstituted pyrrolidine but more stable than those from MacMillan-type catalysts. researchgate.net This suggests that the trimethylsilyl group, while bulky, may have a modest electronic effect on the stability of the iminium ion. The lactam carbonyl group in this compound would also significantly influence the electronic structure and reactivity of any derived iminium species.

| Pyrrolidine Derivative | Relative Stability (kcal/mol) in Polar Solvents |

| O-tert-butyldiphenylsilylprolinol | Most Stable |

| Pyrrolidine | High Stability |

| Trimethylsilyl prolinate | Intermediate Stability |

| Methyl prolinate | Lower Stability |

| MacMillan-1 catalyst | Least Stable |

This table, adapted from computational studies researchgate.net, shows the predicted order of stability for various pyrrolidine-derived iminium ions. A more positive relative energy indicates a more stable iminium ion.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface and dynamic behavior of molecules. mdpi.comfrontiersin.org

For a molecule like this compound, conformational analysis would aim to identify the most stable low-energy conformers. This is particularly important for the five-membered pyrrolidinone ring, which can adopt various envelope and twist conformations. The bulky trimethylsilyl group at the C3 position would impose significant steric constraints, likely favoring conformations that minimize steric clash. DFT calculations, as seen in related silyl-pyrrolidines, can be used to determine the relative energies of these conformers. nih.gov

Electronic Structure Calculations for Spectroscopic Property Prediction and Reactivity Prediction

Electronic structure calculations, most notably DFT, are widely used to predict a range of molecular properties, including spectroscopic data and reactivity descriptors. These predictions can be invaluable for structure elucidation and for understanding a molecule's inherent chemical tendencies.

For this compound, DFT calculations could be used to predict its NMR chemical shifts (¹H, ¹³C, ²⁹Si), vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra). The accuracy of these predictions, when compared to experimental data, can serve to validate the computed molecular structure. Such calculations have been successfully applied to various heterocyclic and organosilicon compounds. mdpi.commdpi.com

Furthermore, electronic structure calculations provide a wealth of information about a molecule's reactivity. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can gain insights into the molecule's nucleophilic and electrophilic character. The distribution and energy of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would suggest the sites for nucleophilic attack. Other reactivity descriptors that can be derived from electronic structure calculations include:

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These indices quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic and electrophilic attack.

For lactams, computational models have been developed to predict their reactivity with nucleophiles like thiols, using parameters such as the calculated electron affinity. nih.gov Similar approaches could be applied to this compound to predict its reactivity in various chemical contexts, aiding in the design of new synthetic methodologies.

| Property | Computational Method | Predicted Information |

| NMR Spectra | GIAO-DFT | ¹H, ¹³C, ²⁹Si chemical shifts, coupling constants |

| Vibrational Spectra | DFT (Harmonic/Anharmonic) | IR and Raman frequencies and intensities |

| Electronic Spectra | TD-DFT | UV-Vis absorption wavelengths and oscillator strengths |

| Reactivity Sites | ESP, Fukui Functions | Identification of nucleophilic and electrophilic centers |

| Overall Reactivity | Global Reactivity Descriptors | Prediction of general reactivity trends |

Synthesis and Transformation of Derivatives and Structural Analogues of S 3 Trimethylsilyl Pyrrolidin 2 One

Investigations of Varied Substituents at the C-3 Position (Beyond Trimethylsilyl)

The C-3 position of the pyrrolidin-2-one ring is a key site for introducing structural diversity. While the trimethylsilyl (B98337) group in (S)-3-(trimethylsilyl)pyrrolidin-2-one offers a unique starting point, its replacement with other substituents can lead to a wide range of novel analogues.

One potential strategy for modifying the C-3 position involves the desilylation of the parent compound followed by the introduction of a new functional group. Desilylation of α-silyl lactams can sometimes be achieved under specific conditions, which could then allow for the generation of a C-3 carbanion or a related reactive intermediate. This intermediate could then be trapped with various electrophiles to introduce different substituents. For instance, the reaction of 3-(trimethylsilyl)prop-2-ynamides with organic diselenides has been shown to proceed with desilylation, indicating the lability of the C-Si bond under certain reaction conditions. mdpi.com

Alternatively, a more general approach to C-3 substituted pyrrolidin-2-ones involves the cyclization of appropriately substituted precursors. For example, the synthesis of 3-substituted pyrrolidin-2-ones has been achieved from esters via α-alkylation with ω-azidoalkyl triflates, followed by azide (B81097) reduction and cyclization. This method has been used to prepare 3-phenyl, 3-(o-tolyl), and 3-(p-tolyl)pyrrolidin-2-ones, demonstrating its utility in introducing aryl substituents at the C-3 position.

A summary of representative C-3 substituted pyrrolidin-2-ones synthesized via this method is presented in the table below.

| Substituent at C-3 | Starting Ester | Product |

| Phenyl | Methyl 2-phenylacetate | 3-Phenylpyrrolidin-2-one |

| o-Tolyl | Methyl 2-(o-tolyl)acetate | 3-(o-Tolyl)pyrrolidin-2-one |

| p-Tolyl | Methyl 2-(p-tolyl)acetate | 3-(p-Tolyl)pyrrolidin-2-one |

Furthermore, the development of methods for the C-H functionalization of the pyrrolidine (B122466) ring provides another avenue for introducing substituents at the C-3 position, although this is often more challenging than at other positions.

Synthesis and Reactivity of Pyrrolidinones Substituted at C-4 and C-5

Substitution at the C-4 and C-5 positions of the pyrrolidinone ring is crucial for generating structural diversity and exploring the structure-activity relationships of these compounds. While specific examples starting from this compound are scarce, general synthetic strategies for introducing substituents at these positions are well-documented.

C-5 Substitution:

A general and effective synthesis of 5-mono- and 5,5-disubstituted 2-pyrrolidinones has been developed from acyclic hydroxyurethane precursors via an oxidative cyclization reaction. acs.orgresearchgate.net This method allows for the incorporation of a variety of substituents, including aryl and spiro groups, at the C-5 position. The flexibility of this approach also permits the introduction of additional substituents at other ring positions.

Another powerful method for the synthesis of 5-substituted 2-pyrrolidinones involves the coupling of organozinc reagents with cyclic N-acyliminium ions generated in situ from N-substituted-5-hydroxy-2-pyrrolidinones. organic-chemistry.org This methodology has been successfully applied to generate N-substituted-5-allyl-2-pyrrolidinones, which are versatile intermediates for the synthesis of azabicyclic systems. organic-chemistry.org

A new class of optically active 2-pyrrolidinones with various substituents at the C-5 position has been synthesized starting from S-pyroglutamic acid. clockss.org This approach retains the stereochemical integrity at the C-5 position and allows for the introduction of diverse functionalities.

C-4 Substitution:

The synthesis of 4-substituted pyrrolidin-2-ones can be achieved through various synthetic routes. One common approach involves the cyclization of precursors that already contain the desired substituent at the corresponding position. Additionally, radical cyclization-initiated difunctionalization reactions of alkenes have been employed for the synthesis of 4-substituted pyrrolidin-2-ones.

The enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives from serine has been reported. rsc.org This methodology allows for the controlled introduction of substituents at multiple positions on the pyrrolidine ring, including C-4, with high stereoselectivity.

The following table summarizes some of the synthetic approaches for C-4 and C-5 substituted pyrrolidinones.

| Position | Synthetic Method | Key Features |

| C-5 | Oxidative cyclization of hydroxyurethanes | General for 5-mono- and 5,5-disubstitution, including aryl and spiro groups. acs.orgresearchgate.net |

| C-5 | Coupling of organozinc reagents with N-acyliminium ions | In situ generation of reactive intermediates, synthesis of 5-allyl derivatives. organic-chemistry.org |

| C-5 | From S-pyroglutamic acid | Enantiomerically pure products with retained stereochemistry. clockss.org |

| C-4 | Radical cyclization of alkenes | Introduction of substituents at C-4 via radical pathways. |

| C-2,3,4,5 | From serine | Enantiospecific synthesis of all-cis polysubstituted pyrrolidines. rsc.org |

Functionalization for Polymer and Material Applications (e.g., Poly-N-vinylpyrrolidinones)

The pyrrolidinone moiety is a key component of the versatile polymer, poly-N-vinylpyrrolidinone (PVP). Functionalization of pyrrolidinone monomers prior to polymerization allows for the synthesis of polymers with tailored properties for a wide range of applications in biomedical fields and materials science.

The primary route to PVP involves the polymerization of N-vinyl-2-pyrrolidone (NVP). While there is no direct evidence of this compound being used to synthesize a corresponding N-vinyl monomer for polymerization, the general principles of N-vinylation could potentially be applied. This would involve the reaction of the lactam with acetylene (B1199291) under specific catalytic conditions. The presence of the trimethylsilyl group at the C-3 position would likely influence the reactivity of the monomer and the properties of the resulting polymer, potentially leading to materials with unique characteristics.

The synthesis of well-defined pyrrolidone-based homopolymers and copolymers can be achieved through controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. organic-chemistry.orgclockss.orgrsc.org These methods allow for precise control over the molecular weight and architecture of the polymers. For instance, the RAFT polymerization of 2-(N-acryloyloxy)ethylpyrrolidone, an alternative pyrrolidone-based monomer, has been successfully demonstrated in aqueous solution. clockss.org

The functionalization of polymers with pyrrolidinone-containing units can also be achieved by post-polymerization modification. This involves preparing a polymer with reactive side chains and subsequently attaching the pyrrolidinone moiety. This approach offers a high degree of flexibility in designing functional materials.

The table below highlights different approaches for creating functional polymers based on the pyrrolidinone structure.

| Approach | Description | Potential for this compound |

| N-Vinylation and Polymerization | Introduction of a vinyl group onto the nitrogen of the pyrrolidinone followed by polymerization. | Hypothetically possible, would lead to a novel silyl-functionalized PVP. |

| Polymerization of Functionalized Monomers | Synthesis and polymerization of pyrrolidinone monomers with other polymerizable groups (e.g., acrylates). clockss.org | The trimethylsilyl group could be retained to impart specific properties to the polymer. |

| Post-Polymerization Modification | Grafting of pyrrolidinone derivatives onto an existing polymer backbone. | This compound could be modified with a reactive handle for attachment. |

Advanced Applications and Emerging Research Trends of S 3 Trimethylsilyl Pyrrolidin 2 One in Synthetic Organic Chemistry

Utility as Chiral Building Blocks in Natural Product and Complex Molecule Synthesis

The pyrrolidine (B122466) and pyrrolidinone motifs are core structures in a vast array of biologically active natural products and complex pharmaceutical agents. nih.govnih.gov The stereochemically defined framework of (S)-3-(trimethylsilyl)pyrrolidin-2-one provides a valuable starting point for the enantioselective synthesis of such molecules. The trimethylsilyl (B98337) group at the C3 position is not merely a placeholder; it can be strategically manipulated or replaced to introduce a variety of functional groups with high diastereoselectivity, making it a powerful tool in asymmetric synthesis. researchgate.netunibo.it

While direct total syntheses of prominent natural products commencing from this compound are an area of ongoing research, its application as a chiral building block is demonstrated in the synthesis of highly functionalized pyrrolidine derivatives that serve as key intermediates for more complex targets. nih.gov For instance, the silyl (B83357) group can be readily transformed into other functionalities, such as a hydroxyl or a carbonyl group, which are common features in many natural products. researchgate.net The inherent chirality of the starting material ensures the stereochemical integrity of the subsequent products, a critical aspect in the synthesis of biologically active compounds. researchgate.net

The strategic importance of chiral pyrrolidine-containing molecules is underscored by their presence in numerous FDA-approved drugs, where the specific stereochemistry is often crucial for therapeutic efficacy. orgsyn.org The development of synthetic routes that employ versatile chiral building blocks like this compound is therefore of significant interest to the pharmaceutical industry. scilit.com

Integration into Novel Asymmetric Organocatalytic Systems

Asymmetric organocatalysis has revolutionized the field of organic synthesis by providing a green and efficient alternative to metal-based catalysts. Chiral pyrrolidine derivatives have been at the forefront of this revolution, with compounds like proline and its analogues being among the most successful organocatalysts developed to date. A significant breakthrough in this area was the development of diarylprolinol silyl ethers, which have proven to be highly effective catalysts for a wide range of asymmetric transformations. nih.gov

While not directly this compound, the closely related (S)-α,α-diphenylprolinol trimethylsilyl ether stands as a testament to the power of silylated pyrrolidine scaffolds in organocatalysis. This catalyst has been successfully employed in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and domino reactions, consistently affording products with high levels of enantioselectivity.

For example, in an organocatalytic asymmetric aza-Michael/aldol domino reaction, (S)-α,α-diphenylprolinol trimethylsilyl ether was used to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities (>20:1) and enantioselectivities (60–96% ee). This highlights the potential for silylated pyrrolidine structures to act as highly effective chiral scaffolds in the design of new organocatalytic systems. The trimethylsilyl group can influence the steric and electronic properties of the catalyst, thereby fine-tuning its reactivity and selectivity. nih.gov

The development of organocatalytic systems directly derived from this compound is an active area of research. The inherent chirality and the modifiable silyl group offer exciting possibilities for creating novel catalysts with unique reactivity profiles for challenging asymmetric transformations.

Development of Advanced Chiral Ligands and Reagents

Chiral ligands are indispensable components of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds through metal-catalyzed reactions. The pyrrolidine scaffold has been extensively utilized in the design of a diverse range of chiral ligands for various transition metals. These ligands have found widespread application in key transformations such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

The synthesis of advanced chiral ligands and reagents from this compound represents a promising avenue for the development of new catalytic systems. The C3-trimethylsilyl group can serve as a synthetic handle for the introduction of coordinating moieties, allowing for the construction of novel bidentate or tridentate ligands. The stereochemistry at the C3 position can induce a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.

While specific examples of chiral ligands synthesized directly from this compound are still emerging in the literature, the general principle of utilizing chiral pyrrolidine derivatives is well-established. For instance, chiral pyrrolidine-based salen ligands have been used in the enantioselective trimethylsilylcyanation of aldehydes, and pyrrolidine-containing PNN pincer ligands have been developed for ruthenium-catalyzed reactions. unibo.it The synthetic versatility of this compound makes it an attractive starting material for the next generation of these and other classes of chiral ligands.

Future Directions and Unresolved Challenges in the Academic Research of S 3 Trimethylsilyl Pyrrolidin 2 One Chemistry

Development of More Sustainable and Green Synthetic Methodologies

A primary challenge in the broader application of (S)-3-(trimethylsilyl)pyrrolidin-2-one is the need for more environmentally benign synthetic methods. Current research trajectories are aimed at aligning its production with the principles of green chemistry.

Atom Economy and Waste Reduction : Future synthetic strategies must prioritize atom economy, designing reactions where the maximum number of reactant atoms are incorporated into the final product. primescholars.comresearchgate.net This involves moving away from classical methods that use stoichiometric reagents, which generate significant waste, towards more catalytic approaches. A key challenge is the development of catalytic silylation or cyclization reactions that minimize byproduct formation. primescholars.com

Biocatalysis : The exploration of enzymatic pathways presents a significant opportunity for the green synthesis of chiral silyl (B83357) lactams. mdpi.com Biocatalysis could offer highly selective and environmentally friendly alternatives to traditional chemical methods. rsc.org Future research should focus on identifying or engineering enzymes, such as transaminases or keto reductases, capable of stereoselectively synthesizing the target molecule or its precursors under mild, aqueous conditions. mdpi.comnih.gov This approach could circumvent the need for protecting groups and reduce reliance on organic solvents.

Renewable Feedstocks and Reagents : A long-term goal is the development of synthetic routes that utilize renewable feedstocks. This could involve, for instance, the use of bio-derived starting materials or leveraging CO2 as a C1 source in the construction of the lactam backbone. nih.gov

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Catalytic Silylation | High atom economy, reduced waste | Developing a highly enantioselective catalyst |

| Biocatalytic Routes | Mild conditions, aqueous media, high selectivity | Enzyme discovery and engineering for silylated substrates |

| Flow Chemistry | Improved safety, efficiency, and scalability | Process optimization and handling of solid reagents/products |

Strategies for Scalable and Industrially Relevant Syntheses

For this compound to be utilized as a practical building block in industrial applications, the development of robust and scalable synthetic processes is essential.

Continuous Flow Chemistry : Transitioning from batch to continuous flow synthesis is a major future direction. researchgate.netnih.gov Flow reactors offer enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput production. springernature.comscielo.br A significant challenge will be the design of a multi-step flow sequence that integrates reaction and purification steps, potentially using immobilized catalysts or reagents to streamline the process. researchgate.net

Process Optimization and Purification : Scalable syntheses require minimizing costly and time-consuming purification steps like column chromatography. Future research must focus on developing reaction conditions that lead to high purity crude products, perhaps through crystallization-induced asymmetric transformation or other simplified isolation protocols. The cost and availability of starting materials and catalysts remain critical factors that need to be addressed for industrial viability.

Discovery of Novel Reactivity Patterns and Transformation Pathways

The synthetic utility of this compound is largely dependent on the predictable and selective reactivity of its functional groups. A significant area for future exploration is the discovery of new transformations that leverage the unique interplay between the silyl group and the lactam ring.

Silicon-Carbon Bond Functionalization : The C-Si bond is a key functional handle that remains underexplored. Future work should investigate novel methods for the selective cleavage and transformation of this bond. illinois.edunih.gov This could include fluoride-mediated reactions, oxidative cleavage, or transition-metal-catalyzed cross-coupling reactions to introduce new carbon or heteroatom substituents at the C3 position, thereby expanding the molecular diversity accessible from this single chiral precursor.

Radical and Photochemical Reactions : The behavior of the α-silyl-γ-lactam scaffold under radical or photochemical conditions is not well understood. Investigating radical-mediated transformations could open pathways to novel structures. For example, radical addition-elimination pathways might allow for the substitution of the silyl group. nih.gov

Lactam Ring Manipulations : While lactam chemistry is well-established, the influence of the α-trimethylsilyl group on the reactivity of the pyrrolidinone ring warrants further study. Research into selective reductions, alkylations, or ring-opening reactions could provide access to a new range of chiral pyrrolidine (B122466) derivatives that are otherwise difficult to synthesize.

Deeper Mechanistic Understanding Through Advanced Computational and Experimental Integration

A robust understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for rational optimization and the discovery of new transformations.

Computational Modeling : The use of Density Functional Theory (DFT) and other computational methods will be instrumental in elucidating transition state geometries, reaction energetics, and the origins of stereoselectivity. nih.gov Such studies can explain the electronic and steric effects of the trimethylsilyl (B98337) group on the reactivity of the lactam ring and help predict the outcomes of new reactions. acs.org

Integrated Mechanistic Studies : A synergistic approach combining computational analysis with experimental techniques is paramount. Future research should employ kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR) to validate theoretical models and provide a comprehensive picture of reaction pathways. This integrated approach was successfully used to understand selectivity in cycloaddition reactions involving silyl-lactam derivatives and can be applied here. nih.govnih.gov

| Reaction Type | Key Mechanistic Question | Proposed Investigative Tools |

|---|---|---|

| Enantioselective Synthesis | Origin of stereocontrol in catalytic silylation/cyclization | DFT modeling of catalyst-substrate complex, kinetic analysis |

| C-Si Bond Cleavage | Associative vs. dissociative mechanism; role of activating agent | In-situ NMR spectroscopy, isotopic labeling, computational studies |

| Novel Transformations | Stepwise vs. concerted pathways in cycloadditions | Intermediate trapping experiments, DFT reaction coordinate analysis |

Exploration of New Catalytic Paradigms for Enantioselective Synthesis

The development of novel and highly efficient catalytic methods for the direct, enantioselective synthesis of this compound is a paramount challenge. While methods for synthesizing chiral pyrrolidines are extensive, those specific to α-silylated derivatives are less common. nih.govresearchgate.net

Asymmetric Catalysis : Future research should focus on creating new catalytic systems—including transition metal complexes, organocatalysts, and biocatalysts—specifically tailored for this target. nih.govnih.gov This could involve the asymmetric conjugate silylation of an α,β-unsaturated lactam precursor or an enantioselective cyclization of a silylated acyclic amide. The design of novel chiral ligands or organocatalysts that can effectively control the stereochemistry at the silicon-bearing carbon is a significant hurdle. miami.eduresearchgate.net

Catalyst-Controlled Divergent Synthesis : An ambitious goal would be the development of catalyst systems that can selectively generate either the (S) or (R) enantiomer from a common precursor, simply by tuning the catalyst or reaction conditions. Such catalyst-controlled strategies would provide facile access to both enantiomers, enhancing the compound's utility in chiral synthesis. organic-chemistry.org

Q & A

Q. What are the optimal synthetic routes for (S)-3-(trimethylsilyl)pyrrolidin-2-one, and how can reaction conditions be systematically optimized?

Answer: The synthesis of chiral pyrrolidinones often involves stereoselective methods. For example, a related compound, (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)phenyl)pyrrolidin-2-one, was synthesized using HCl-mediated cyclization at 50°C, yielding 52.7% after purification . Key optimization steps include:

- Catalyst selection : Use chiral catalysts (e.g., Rhodium) for stereocontrol.

- Temperature control : Heating to 50°C improves solubility and reaction homogeneity.

- Workup protocols : Acidic aqueous conditions facilitate crystallization.

For trimethylsilyl derivatives, introduce the silyl group early via nucleophilic substitution or hydrosilylation, ensuring inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to resolve enantiomers.

- NMR Spectroscopy : - and -NMR can confirm regiochemistry; NOESY detects spatial proximity of the trimethylsilyl group to adjacent protons.

- X-Ray Powder Diffraction (XRPD) : Resolves crystalline polymorphs, as demonstrated for a hydrochloride salt derivative, where key peaks at 2θ = 12.4°, 18.7°, and 24.9° confirmed lattice stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation hazards noted in related pyrrolidinones ).

- Ventilation : Use fume hoods due to potential vapor release during reactions.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Contradictions in SDS (e.g., "no known hazard" vs. "irritation" ) necessitate cross-referencing multiple sources .

Advanced Research Questions

Q. How can computational models predict the reactivity and regioselectivity of this compound in Diels-Alder reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electron-rich dienophiles. For example, trimethylsilyl groups lower LUMO energy, enhancing reactivity with electron-deficient dienes .

- Molecular Dynamics (MD) : Simulate transition states to predict endo/exo selectivity.

- Retrosynthetic AI Tools : Platforms leveraging Reaxys/Pistachio databases propose feasible routes, prioritizing silyl group retention during cycloadditions .

Q. What QSAR approaches are suitable for linking the structural features of this compound to biological activity?

Answer:

- Descriptor Selection : Use quantum chemical descriptors (e.g., dipole moment, HOMO-LUMO gap) and topological indices (e.g., JGI4) to model antiarrhythmic or enzyme-inhibitory activity, as validated in pyrrolidin-2-one derivatives .

- Validation : Apply Leave-One-Out (LOO) cross-validation and Y-scrambling to ensure model robustness.

- Bioisosteric Replacement : Replace trimethylsilyl with tert-butyl groups to assess steric effects on target binding .

Q. How can conflicting data on the compound’s hazards or stability be resolved?

Answer:

- Comparative SDS Analysis : Cross-reference hazard classifications (e.g., GHS "Warning" for skin irritation vs. "no data" ).

- Experimental Reassessment : Conduct stability tests under controlled humidity/temperature. For example, silyl ethers hydrolyze in aqueous acid, necessitating anhydrous storage .

- Literature Mining : Use databases like SciFinder to identify peer-reviewed toxicity studies.

Q. What chromatographic techniques effectively separate diastereomers or regioisomers of this compound?

Answer:

- Chiral Stationary Phases (CSPs) : Use amylose-based columns (Chiralpak® AD-H) with heptane:ethanol (90:10) for baseline separation.

- Supercritical Fluid Chromatography (SFC) : Higher efficiency and faster run times vs. HPLC, ideal for thermally labile silyl compounds.

- GC-MS : Trimethylsilyl derivatives enhance volatility; monitor m/z 73 (Si(CH)) fragment .

Q. How is this compound utilized in medicinal chemistry for target validation?

Answer:

- Protease Inhibition : The pyrrolidin-2-one scaffold mimics peptide bonds; trimethylsilyl groups enhance lipophilicity for blood-brain barrier penetration.

- Kinase Profiling : Use SPR or thermal shift assays to measure binding affinity to kinases like CDK2.

- In Vivo Studies : Radiolabel the silyl group with for PET imaging to track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.